Eadb-fubinaca in Vitro CB1 Receptor Binding Affinity and Functional Activity
Eadb-fubinaca, an analog of ADB-FUBINACA, is a potent agonist at the human CB1 cannabinoid receptor. While specific binding data for Eadb-fubinaca is not yet available, the parent compound ADB-FUBINACA exhibits a high affinity for the CB1 receptor with a Ki of 0.36 nM and an EC50 of 0.98 nM . This is comparable to the potency of the closely related indazole carboxamide AMB-FUBINACA. This class of compounds is up to 140-fold more potent than Δ9-THC at the CB1 receptor [1], underscoring the high pharmacological activity of this chemical series.
| Evidence Dimension | CB1 Receptor Affinity and Potency |
|---|---|
| Target Compound Data | Ki = 0.36 nM (CB1); EC50 = 0.98 nM (CB1) [for the closely related analog ADB-FUBINACA] |
| Comparator Or Baseline | Δ9-THC (EC50 ~ 137 nM); AB-FUBINACA (Ki = 0.9 nM at CB1, EC50 = 1.8 nM) |
| Quantified Difference | ADB-FUBINACA is up to 140-fold more potent than Δ9-THC; Ki for ADB-FUBINACA is 0.36 nM vs. 0.9 nM for AB-FUBINACA. |
| Conditions | In vitro radioligand binding assay using human CB1 receptor. |
Why This Matters
Understanding the extreme potency of this class is essential for handling, dosing in research, and establishing analytical sensitivity limits.
- [1] Lobato-Freitas C, et al. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals. 2021; 14(3):186. View Source
